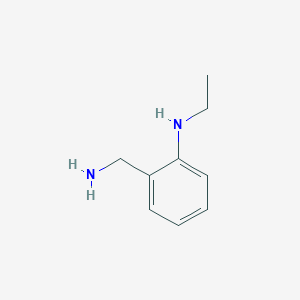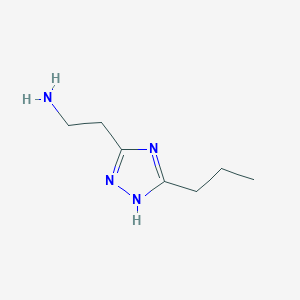
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4 The presence of a propyl group at position 5 and an ethanamine group at position 2 further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-thiol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Another approach involves the cyclization of N-propylhydrazinecarboxamide with ethyl chloroacetate, followed by subsequent reduction and amination steps
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to reduce environmental impact.
化学反応の分析
Types of Reactions
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide; reactions are carried out in polar solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of halogenated triazole derivatives.
科学的研究の応用
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用機序
The mechanism of action of 2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. Additionally, the ethanamine group can interact with biological membranes, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
Uniqueness
2-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and ethanamine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-2-3-6-9-7(4-5-8)11-10-6/h2-5,8H2,1H3,(H,9,10,11) |
InChIキー |
MCTGPEZLLVLGHL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NN1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
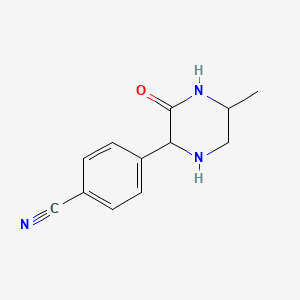
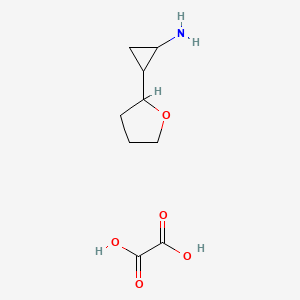
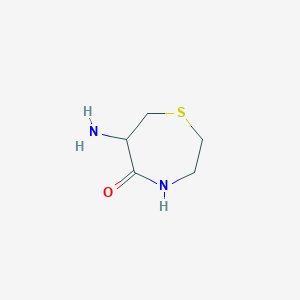
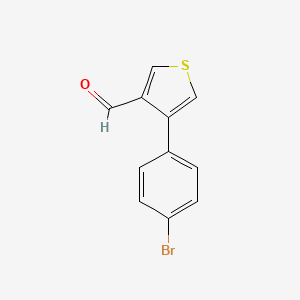
![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

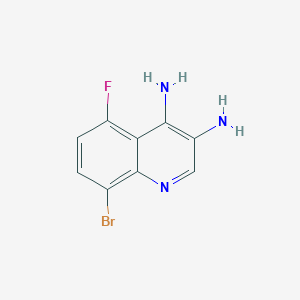
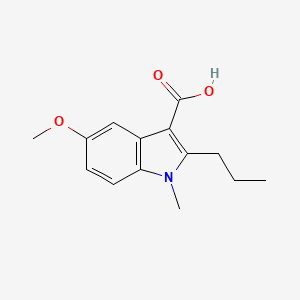
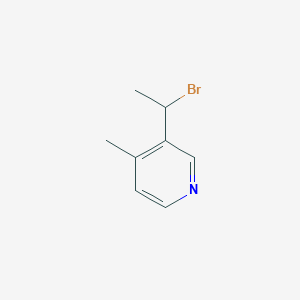
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
